molecular formula C19H30O4S B14488624 5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole CAS No. 64699-94-1

5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole

Cat. No.: B14488624
CAS No.: 64699-94-1
M. Wt: 354.5 g/mol
InChI Key: NAPHMUFIAUDYRY-UHFFFAOYSA-N
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Description

5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a nonane sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Alkylation: The final step involves the alkylation of the benzodioxole ring with a suitable alkylating agent to introduce the propyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(Octane-1-sulfonyl)propyl]-2H-1,3-benzodioxole
  • 5-[2-(Decane-1-sulfonyl)propyl]-2H-1,3-benzodioxole
  • 5-[2-(Nonane-1-sulfonyl)ethyl]-2H-1,3-benzodioxole

Uniqueness

5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole is unique due to the specific length and branching of its alkyl chain, which can influence its chemical reactivity and biological activity. The presence of the benzodioxole ring also imparts distinct electronic properties that differentiate it from other sulfonyl compounds.

Properties

CAS No.

64699-94-1

Molecular Formula

C19H30O4S

Molecular Weight

354.5 g/mol

IUPAC Name

5-(2-nonylsulfonylpropyl)-1,3-benzodioxole

InChI

InChI=1S/C19H30O4S/c1-3-4-5-6-7-8-9-12-24(20,21)16(2)13-17-10-11-18-19(14-17)23-15-22-18/h10-11,14,16H,3-9,12-13,15H2,1-2H3

InChI Key

NAPHMUFIAUDYRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCS(=O)(=O)C(C)CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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